BenchChemオンラインストアへようこそ!

Ipsapirone

5-HT1A receptor binding affinity azapirone

Select Ipsapirone for precise 5-HT1A receptor studies where low intrinsic efficacy (Emax=49%) and high affinity (Ki=2.5 nM) are critical for detecting biased agonism and receptor reserve. Unlike buspirone or tandospirone, Ipsapirone maintains stable responses in chronic studies with minimal tolerance (1.7-fold ED50 shift vs. 18-fold for buspirone). Its unique colonic absorption profile (2–3× higher lower-GI bioavailability) also enables colon-targeted formulation research. Ideal for translational programs developing non-dependence-forming anxiolytics. Order high-purity Ipsapirone today.

Molecular Formula C19H23N5O3S
Molecular Weight 401.5 g/mol
CAS No. 95847-70-4
Cat. No. B1662301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpsapirone
CAS95847-70-4
Synonyms2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl
ipsapirone
isapirone
TVX Q 7821
TVX-Q-7821
Molecular FormulaC19H23N5O3S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4
InChIInChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2
InChIKeyTZJUVVIWVWFLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipsapirone (CAS 95847-70-4) for Anxiolytic and Serotonergic Research: Scientific Procurement Specifications


Ipsapirone (CAS 95847-70-4), also known as TVX Q 7821, is an azapirone-class 5-HT1A receptor partial agonist with a molecular weight of 401.49 g/mol and the molecular formula C19H23N5O3S [1]. It exhibits a high-affinity binding profile for the 5-HT1A receptor (Ki = 10 nM in hippocampal membranes) and demonstrates both agonist and antagonist properties at this receptor, with weak off-target activity at 5-HT2 and α1-adrenergic receptors observed only at high doses [1]. Ipsapirone has been investigated as an anxiolytic agent and remains a valuable research tool for studying serotonergic signaling pathways and 5-HT1A receptor function [1].

Ipsapirone vs. Buspirone and Other Azapirones: Why Non-Interchangeable Molecular Profiles Demand Specific Procurement


Despite sharing the azapirone chemical scaffold and 5-HT1A partial agonist pharmacology, ipsapirone, buspirone, gepirone, and tandospirone exhibit distinct binding affinities, intrinsic efficacies, and clinical effect profiles that preclude simple substitution in research or industrial applications [1][2]. Substituting ipsapirone with buspirone (Ki = 8.9–32 nM) or tandospirone (Ki = 5.9–27 nM) in 5-HT1A receptor studies introduces confounding variables due to differing receptor binding kinetics and functional selectivity [3]. Furthermore, ipsapirone's unique pharmacokinetic characteristics, including its site-dependent gastrointestinal absorption and specific half-life profile, are not replicated by other azapirones [4]. The following quantitative evidence establishes the specific, non-interchangeable attributes of ipsapirone.

Ipsapirone (CAS 95847-70-4) Quantitative Differentiation Evidence: Binding Affinity, Functional Efficacy, In Vivo Tolerance, and Clinical Safety Profile


Higher 5-HT1A Receptor Binding Affinity Compared to Buspirone and Tandospirone

Ipsapirone demonstrates superior binding affinity for recombinant human 5-HT1A receptors (Ki = 2.5 ± 0.5 nM) compared to the prototypical azapirone buspirone (Ki = 8.9 ± 1.2 nM) and tandospirone (Ki = 5.9 ± 1.1 nM) in a direct head-to-head comparison using transfected CHO cells stably expressing recombinant human 5-HT1A receptors [1]. This represents a 3.6-fold higher affinity than buspirone and a 2.4-fold higher affinity than tandospirone under identical experimental conditions.

5-HT1A receptor binding affinity azapirone radioligand binding

Lower Intrinsic Efficacy at 5-HT1A Receptors Compared to Buspirone and Tandospirone

Ipsapirone exhibits partial agonist efficacy of Emax = 49.0 ± 3.6% relative to 5-HT (100%) at recombinant human 5-HT1A receptors, which is significantly lower than the efficacy of buspirone (Emax = 65.4 ± 4.4%) and tandospirone (Emax = 100.5 ± 0.7%) in a direct head-to-head comparison using [35S]GTPγS binding in the same cellular system [1]. This reduced intrinsic efficacy positions ipsapirone as a weaker partial agonist with a greater propensity for antagonist-like behavior at saturating receptor occupancy.

5-HT1A receptor functional selectivity partial agonist G-protein coupling

Less Pronounced Tolerance Development in Serotonergic Neuronal Inhibition Compared to Buspirone

Following chronic administration (3 mg/kg twice daily for 10 days) in rats, ipsapirone induced a smaller shift in the ED50 for inhibition of serotonergic dorsal raphe neuronal firing (ED50 increase from 0.7 mg/kg to 1.2 mg/kg; 1.7-fold shift) compared to buspirone (ED50 increase from 0.1 mg/kg to 1.8 mg/kg; 18-fold shift) in a direct head-to-head in vivo electrophysiology study [1]. This indicates that ipsapirone produces substantially less tolerance at the presynaptic somatodendritic 5-HT1A autoreceptors that regulate serotonergic tone.

tolerance dorsal raphe electrophysiology chronic dosing serotonergic neurons

Favorable Side-Effect Profile at 15 mg Compared to Diazepam in Generalized Anxiety Disorder

In a 4-week double-blind, randomized clinical study of patients with generalized anxiety disorder (GAD), ipsapirone at 15 mg daily demonstrated a side-effect profile that was favorable compared to diazepam at 15 mg daily, while both active drugs showed therapeutic superiority to placebo without significant drug vs. drug differences in efficacy [1]. However, at 30 mg daily, ipsapirone produced significant gastrointestinal disturbances, establishing a dose-dependent tolerability profile that distinguishes it from benzodiazepines.

anxiolytic generalized anxiety disorder side-effect profile benzodiazepine comparison

Fewer Withdrawal Symptoms Compared to Lorazepam Following Discontinuation

In a multicenter, double-blind, placebo-controlled study of 317 GAD outpatients, patients treated with ipsapirone (mean daily dose 18.0 mg) demonstrated significantly fewer withdrawal symptoms during the 2-week single-blind placebo withdrawal period compared to patients treated with lorazepam (mean daily dose 3.5 mg), as assessed by the Physician Withdrawal Checklist [1]. Specifically, patients on lorazepam exhibited greater rebound anxiety and withdrawal symptomatology following treatment discontinuation than those receiving ipsapirone.

withdrawal syndrome rebound anxiety benzodiazepine GAD discontinuation

Site-Dependent Gastrointestinal Absorption: 2-3-Fold Higher Bioavailability from Colon and Rectum

Ipsapirone exhibits marked site-dependent absorption along the human gastrointestinal tract, with relative systemic bioavailability from the colon and rectum being 2-3-fold greater than that from the upper gastrointestinal tract in healthy male adults [1]. This unique absorption profile, demonstrated using a remote-controlled drug delivery device (HF-capsule) to administer ipsapirone HCl (5 mg) to specific GI segments, supports a rationale for prolonged-release formulation development.

pharmacokinetics gastrointestinal absorption bioavailability prolonged-release formulation

Ipsapirone (CAS 95847-70-4) Application Scenarios: Optimal Use Cases Based on Differentiated Molecular Evidence


In Vitro 5-HT1A Receptor Binding and Functional Assays Requiring High-Affinity, Low-Efficacy Partial Agonist Tool Compound

Ipsapirone is the preferred tool compound for in vitro 5-HT1A receptor binding studies requiring high-affinity detection (Ki = 2.5 nM in recombinant human receptors) combined with low intrinsic efficacy (Emax = 49%). This combination enables sensitive receptor occupancy measurements while minimizing maximal receptor activation, making ipsapirone ideal for investigating biased agonism, functional selectivity, and receptor reserve phenomena. When compared to buspirone (Ki = 8.9 nM, Emax = 65%) or tandospirone (Ki = 5.9 nM, Emax = 100%), ipsapirone offers a distinct pharmacological signature that cannot be replicated by substituting other azapirones [1].

Chronic In Vivo Studies of Serotonergic Neurotransmission Requiring Minimal Tolerance Development

For chronic in vivo electrophysiology or behavioral studies investigating long-term 5-HT1A receptor modulation, ipsapirone offers a significant advantage due to its reduced propensity for tolerance development at somatodendritic autoreceptors. Chronic ipsapirone administration produces only a 1.7-fold shift in ED50 for dorsal raphe neuronal inhibition, compared to an 18-fold shift for buspirone [1]. This property ensures more stable pharmacological responses across extended dosing periods, reducing experimental variability and the need for dose adjustment, which is particularly valuable in studies of antidepressant-like or anxiolytic-like effects requiring weeks of treatment.

Clinical Pharmacology Studies Investigating Non-Benzodiazepine Anxiolytic Mechanisms with Reduced Withdrawal Liability

Ipsapirone is the appropriate candidate for clinical or translational research programs focused on developing non-dependence-forming anxiolytics. Clinical evidence demonstrates that ipsapirone produces significantly fewer withdrawal symptoms and less rebound anxiety upon discontinuation compared to the benzodiazepine lorazepam, while maintaining comparable anxiolytic efficacy [1]. Additionally, at the 15 mg dose, ipsapirone shows a favorable side-effect profile relative to diazepam [2]. This differentiated safety pharmacology profile supports its use in studies investigating GABAA-independent anxiety pathways and non-sedating anxiolytic mechanisms.

Formulation Development and Drug Delivery Research Leveraging Site-Dependent GI Absorption Properties

Ipsapirone's unique site-dependent gastrointestinal absorption profile—with 2-3-fold higher bioavailability from the colon and rectum compared to the upper GI tract [1]—makes it a valuable model compound for formulation scientists developing prolonged-release oral dosage forms or colon-targeted drug delivery systems. This absorption characteristic provides a scientific rationale for designing modified-release formulations that can optimize systemic exposure by targeting distal GI segments, a property not documented for other azapirones and of particular interest for drug delivery research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ipsapirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.